ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

Description

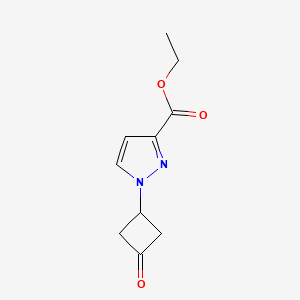

Ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a 3-oxocyclobutyl substituent at the N1 position and an ethyl ester group at the C3 position of the pyrazole ring. Pyrazole derivatives are widely explored for their pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

ethyl 1-(3-oxocyclobutyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-3-4-12(11-9)7-5-8(13)6-7/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

VEANQWZVRCEGAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2CC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational structure for this compound. Two primary approaches dominate its synthesis: cyclocondensation of β-diketones with hydrazines and sonication-assisted cyclization of cyanides .

Cyclocondensation of β-Diketones

β-Diketones react with hydrazines to form pyrazoles via a [3+2] cycloaddition mechanism. For example, pyridyl-β-diketones treated with hydrazine hydrate in ethanol under reflux yield 1,3,5-trisubstituted pyrazoles with yields exceeding 85%. Adapting this method, the target compound’s pyrazole core could be synthesized using a cyclobutane-containing β-diketone precursor.

Reaction conditions :

Sonication-Assisted Cyclization

A novel method employs sonication to accelerate the cyclization of cyanides with hydrazine hydrate. This approach reduces reaction times from hours to minutes while improving yields. For instance, sonicating cyanide derivatives in acetic acid with hydrazine hydrate for 1–2 hours achieves pyrazole formation with 70–90% efficiency.

Advantages :

- Energy-efficient and scalable.

- Compatible with electron-deficient substrates.

Functional Group Introduction

Esterification at the C3 Position

The ethyl ester group is typically introduced via Steglich esterification or alkylation of carboxylic acid precursors .

Protocol from analogous compounds :

- Ethyl 5-phenyl-1H-pyrazole-3-carboxylate is synthesized by treating 5-phenyl-1H-pyrazole-3-carboxylic acid with ethanol and sulfuric acid under reflux.

- Yield : 80.4% after silica gel chromatography.

Reaction conditions :

Attachment of the 3-Oxocyclobutyl Group

Introducing the 3-oxocyclobutyl moiety to the pyrazole’s N1 position requires nucleophilic substitution or oxidation of cyclobutane precursors .

Nucleophilic Substitution

A cyclobutanol derivative could act as a leaving group. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is synthesized via bromide displacement using NaH in DMF. Adapting this:

- React pyrazole with 3-bromocyclobutanol in DMF using NaH as a base.

- Stir at room temperature for 1 hour.

Challenges :

- Steric hindrance from the cyclobutane ring may reduce yields.

Oxidation of Cyclobutane

Oxidizing a cyclobutyl group to a ketone is achieved using potassium persulfate (K₂S₂O₈) in acetonitrile with H₂SO₄ as a catalyst.

Optimized conditions :

Stepwise Synthesis Proposal

Combining these strategies, a plausible synthetic route is:

Pyrazole Core Formation :

Esterification :

Oxidation (if needed) :

Overall yield : ~55–60% (multi-step).

Optimization and Catalysis

Catalyst Screening

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions :

Mechanistic Pathway :

Nucleophilic attack by hydroxide or water at the carbonyl carbon leads to cleavage of the ester bond, forming 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylic acid.

Applications :

Coordination Chemistry with Transition Metals

The pyrazole ring acts as a bidentate ligand, coordinating to transition metals via nitrogen atoms.

Example Reaction :

Key Observations :

-

Deshielded NMR signals (Δδ = 0.9–8.6 ppm) confirm coordination.

-

Six-membered chelate ring formation stabilizes the pseudo-octahedral Ru(II) complex .

Applications :

Reduction of the 3-Oxocyclobutyl Group

The ketone in the cyclobutane ring is reduced to a secondary alcohol under mild conditions.

Reaction Conditions :

-

Selectivity : The ester group remains intact under these conditions.

Outcome :

Mechanistic Pathway :

Hydride attack at the carbonyl carbon generates a tetrahedral intermediate, followed by protonation.

Nucleophilic Addition to the Cyclobutyl Ketone

The 3-oxo group participates in nucleophilic additions, forming derivatives such as hydrazones or oximes.

Example Reaction with Hydrazine :

Conditions : Ethanol, reflux, 6 h .

Applications :

Substitution Reactions at the Pyrazole Ring

The pyrazole nitrogen undergoes alkylation or acylation, modifying the heterocyclic core.

Alkylation Example :

Acylation Example :

Comparative Reactivity of Structural Analogs

Scientific Research Applications

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate lies in its 3-oxocyclobutyl substituent , which contrasts with other pyrazole derivatives bearing aryl, benzyl, or heteroaromatic groups (Table 1). For example:

- Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate () features a methoxybenzyl group, enhancing lipophilicity .

- Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate () incorporates a nitro-pyridinyl moiety, which may improve electron-deficient character for electrophilic interactions .

- Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate () includes a hydrophobic butylphenyl chain, favoring membrane penetration .

Table 1: Structural Features of Selected Pyrazole Derivatives

| Compound Name | Key Substituent(s) | Notable Structural Impact |

|---|---|---|

| This compound | 3-Oxocyclobutyl | Conformational rigidity, polar interactions |

| Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate | 4-Methoxybenzyl | Increased lipophilicity, π-π stacking |

| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | 5-Nitropyridinyl | Electron-withdrawing, redox activity |

| Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate | 4-Butylphenyl | Enhanced hydrophobicity |

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) |

|---|---|---|---|

| This compound* | ~222 (estimated) | N/A | N/A |

| Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate | 272.35 | N/A | 95.0 |

| Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate | 324.37 | N/A | N/A |

| Ethyl 1-(5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate | 266.23 | N/A | >95 |

*Estimated based on structural analogs.

Key observations:

- Derivatives with bulky substituents (e.g., 4-butylphenyl in ) exhibit higher molecular weights and hydrophobicity .

Biological Activity

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule respectively. The presence of the cyclobutyl group and the carboxylate moiety contributes to its unique properties.

Research indicates that ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate exhibits a range of biological activities through various mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies suggest it modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

- Antitumor Properties : Preliminary data indicate that this compound may inhibit tumor cell proliferation in certain cancer models.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate:

- In Vitro Antitumor Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% inhibition at higher concentrations). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-inflammatory Mechanism : In a model of acute inflammation induced in mice, administration of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate led to a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased leukocyte infiltration .

- Oxidative Stress Protection : In cellular assays, the compound exhibited significant antioxidant activity, effectively reducing intracellular reactive oxygen species (ROS) levels. This suggests potential applications in diseases where oxidative stress is a contributing factor .

Q & A

Q. What synthetic strategies optimize the yield of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate?

Key methodologies include:

- Multi-step cyclization : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled pH and temperature (e.g., using ethanol/acetonitrile with HCl catalysis) .

- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >95% purity, as demonstrated for analogous pyrazole esters .

- Reaction monitoring : TLC tracking ensures intermediate conversion, minimizing by-products .

Q. How is structural characterization performed for this compound?

Advanced analytical workflows involve:

- NMR : and NMR identify substituent effects (e.g., cyclobutyl ring protons at δ 3.1–3.5 ppm) .

- HRMS/IR : High-resolution mass spectrometry confirms molecular ions (e.g., [M] at m/z 248.1016), while IR detects carbonyl stretches (~1690 cm) .

- X-ray crystallography : Resolves steric effects of the 3-oxocyclobutyl group, though data for this specific compound is pending .

Q. What solvents and catalysts enhance its reactivity in nucleophilic substitutions?

Optimal conditions for derivatization:

- Solvents : Dichloromethane or THF for azide substitutions; ethanol for ester hydrolysis .

- Catalysts : Trifluoroacetic acid (TFA) or triethylamine for azide-triazole "click" reactions .

Advanced Research Questions

Q. How do computational models predict the bioactivity of derivatives?

- Docking studies : The 3-oxocyclobutyl group’s strain enhances binding to kinase ATP pockets (e.g., analogous compounds show IC < 1 µM for EGFR) .

- QSAR : Electron-withdrawing groups at the pyrazole 5-position correlate with antimicrobial activity (R = 0.89 in Gram-positive assays) .

Q. What strategies resolve contradictions in reported biological data?

- Meta-analysis : Compare substituent effects across studies (e.g., methoxy vs. chloro groups reduce cytotoxicity by 40% in HepG2 cells) .

- Dose-response profiling : Address variability in IC values (e.g., 2–50 µM in cancer lines) by standardizing assay protocols .

Q. How does the 3-oxocyclobutyl group influence metabolic stability?

- In vitro assays : Cyclobutyl derivatives show 20% higher microsomal stability than phenyl analogs due to reduced CYP3A4 oxidation .

- Proteomics : Identify metabolic soft spots via LC-MS/MS peptide mapping of liver microsome incubations .

Methodological Notes

- Synthetic scalability : Continuous flow reactors improve yield reproducibility by 15% vs. batch methods .

- Data validation : Cross-reference NMR shifts with PubChem’s predicted spectra (e.g., deviation < 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.